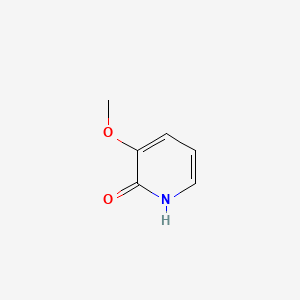

3-Methoxy-2(1H)-pyridone

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 282188. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-methoxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-9-5-3-2-4-7-6(5)8/h2-4H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIMDXQLHFCXQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175088 | |

| Record name | 3-Methoxy-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20928-63-6 | |

| Record name | 3-Methoxy-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20928-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020928636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20928-63-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxy-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXY-2-PYRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B49SC5Y96A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

I. Research Overview and Significance of 3 Methoxy 2 1h Pyridone

Foundational Context within Pyridinone Chemical Research

3-Methoxy-2(1H)-pyridone, a derivative of the 2-pyridone core, is a six-membered nitrogen-containing heterocycle. nih.gov The pyridone ring structure is characterized by a tautomeric equilibrium between the lactam (2(1H)-pyridone) and lactim (2-hydroxypyridine) forms, with the lactam form being predominant in both solid and solution phases. nih.govrsc.org The presence of a methoxy (B1213986) group at the 3-position significantly influences the electronic properties and reactivity of the molecule. nih.govontosight.ai This substitution pattern makes it a versatile intermediate in various chemical transformations. ontosight.aiontosight.ai

The chemical and physical properties of this compound are summarized in the table below:

| Property | Value |

| Molecular Formula | C₆H₇NO₂ |

| Molecular Weight | 125.13 g/mol sigmaaldrich.com |

| Melting Point | 115-117 °C sigmaaldrich.com |

| Appearance | Pale yellow to light brown solid ontosight.aicymitquimica.com |

| Solubility | Soluble in water, ethanol, and other polar organic solvents ontosight.aicymitquimica.com |

The synthesis of this compound can be achieved through various methods, including the reaction of 2,3-dihydroxypyridine (B124209) with a methylating agent like dimethylsulfate. prepchem.com It serves as a precursor for a variety of other pyridone derivatives through reactions such as N-alkylation and nitration. prepchem.comprepchem.com For instance, it can be N-alkylated using alkyl iodides in the presence of a base. google.com The reactivity of the pyridone ring allows for further functionalization, making it a valuable starting material for creating diverse molecular architectures. diva-portal.org

Strategic Importance as a Privileged Scaffold in Contemporary Organic Chemistry and Drug Discovery

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, often with high affinity. nih.govresearchgate.net The pyridone core, and specifically this compound, is recognized as such a scaffold. nih.govrsc.org Pyridone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. ontosight.aicymitquimica.com

The strategic importance of the 2-pyridone scaffold lies in its ability to act as a bioisostere for various functional groups like amides and phenols, and its capacity to serve as both a hydrogen bond donor and acceptor. nih.govresearchgate.netfrontiersin.org These characteristics are crucial for effective interaction with biological macromolecules. researchgate.net The methoxy group in this compound can play a significant role in these interactions and can be a key determinant of a compound's biological activity. nih.gov

Research has demonstrated the utility of this compound as a key intermediate in the synthesis of complex molecules with therapeutic potential. For example, it has been used in the synthesis of azabenzoisocoumarins and was a starting reagent in the total synthesis of cepabactin. sigmaaldrich.com Furthermore, derivatives of this compound have been investigated as potential therapeutic agents. The table below highlights some examples of biologically active compounds derived from or related to the pyridone scaffold.

| Compound/Derivative Class | Therapeutic Target/Activity |

| Pyrrolo[3,4-c]pyridine derivatives | Potential anti-HIV agents nih.gov |

| 4,6-disubstituted Pyridin-2(1H)-ones | Inhibitors of soluble epoxide hydrolase for potential treatment of hypertension and inflammation brieflands.com |

| Pyridone-based kinase inhibitors (e.g., Palbociclib, Ripretinib) | Anticancer agents nih.govrsc.org |

| 3-Methoxypyridine-derived modulators | Gamma-secretase modulation for potential Alzheimer's disease therapy nih.gov |

| Quinolone-pyridine hybrids | Antimicrobial agents rsc.org |

The versatility of this compound as a building block allows for the creation of diverse libraries of compounds for screening in drug discovery programs. frontiersin.org Its established synthetic routes and the wide array of potential biological activities of its derivatives underscore its continued importance in the fields of organic chemistry and medicinal chemistry. organic-chemistry.org

Ii. Synthetic Methodologies for 3 Methoxy 2 1h Pyridone and Its Derivatives

Established Synthetic Pathways to the 2(1H)-Pyridone Core

The construction of the 2(1H)-pyridone ring can be achieved through various synthetic routes. Two of the most prominent methods include one-pot multicomponent reactions and condensation reactions.

One-pot multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex heterocyclic structures like pyridinones. nih.govresearchgate.net These reactions offer significant advantages by combining multiple starting materials in a single step, which reduces synthesis time, cost, and waste. A variety of MCRs have been developed for the construction of the pyridinone skeleton, often demonstrating high chemo- and regioselectivity. nih.govresearchgate.net

A common approach involves the reaction of 1,3-dicarbonyl compounds, aldehydes, and a nitrogen source, such as ammonium (B1175870) acetate (B1210297), often in the presence of a catalyst. organic-chemistry.orgnih.gov For instance, a three-component reaction between an alkynone, a 1,3-dicarbonyl compound, and ammonium acetate in an alcoholic solvent can yield polysubstituted pyridines with complete regiocontrol under mild, acid-free conditions. organic-chemistry.org Another example is a four-component reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of sodium hydroxide, which efficiently produces functionalized pyridines. nih.govresearchgate.net

The following table provides examples of MCRs used in the synthesis of pyridinone-related structures.

| Reactants | Catalyst/Solvent | Product Type | Reference |

| 1,3-Dicarbonyl compound, Alkynone, Ammonium acetate | Alcoholic solvent | Polysubstituted pyridines | organic-chemistry.org |

| 1,3-Dicarbonyl compound, Aromatic aldehyde, Malononitrile, Alcohol | NaOH | Functionalized pyridines | nih.govresearchgate.net |

| Dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal, Amine | L-proline | 2-(1H)-pyridinone | nih.gov |

| Cyanoacetamide, Aryl aldehydes, Ethyl acetoacetate (B1235776), Ammonium acetate | Pyridine (B92270)/Ethanol | Polysubstituted dihydropyridones | nih.gov |

Condensation reactions are a cornerstone of pyridinone synthesis, involving the joining of two or more molecules with the elimination of a small molecule, such as water or an alcohol. nih.gov The Guareschi-Thorpe condensation, for example, utilizes a cyanoacetamide and a 1,3-diketone to form a 2-pyridone. wikipedia.org

Another established method involves the condensation of an imino ester, formed from ethyl acetoacetate and aqueous ammonia, with diethyl malonate to produce ethyl 4-hydroxy-2-pyridinone-3-carboxylate. nih.gov These cyclocondensation reactions are fundamental in building the pyridinone ring from acyclic precursors. nih.govresearchgate.net

Derivatization Strategies Utilizing 3-Methoxy-2(1H)-pyridone as a Precursor

This compound serves as a versatile starting material for the synthesis of a variety of derivatives through reactions targeting the nitrogen and methoxy (B1213986) groups. sigmaaldrich.comsigmaaldrich.com

The N-alkylation of 2-pyridones is a common derivatization strategy, but it is complicated by the potential for O-alkylation due to the tautomerism between the 2-pyridone and 2-hydroxypyridine (B17775) forms. researchgate.netorganic-chemistry.org The deprotonation of a pyridone with a base results in an ambident nucleophile that can react with electrophiles at either the nitrogen or the oxygen atom. mdpi.com

Achieving high regioselectivity for N-alkylation is crucial and can be influenced by several factors, including the choice of base, solvent, and alkylating agent. researchgate.netub.edubeilstein-journals.org For example, the use of cesium carbonate (Cs2CO3) has been reported to promote N-alkylation of 3-cyano-2(1H)-pyridones with various alkyl halides. researchgate.net In another approach, a P(NMe2)3-mediated reaction of 2-pyridones with α-keto esters proceeds via a deoxygenation process to give N-alkylated products with high selectivity. organic-chemistry.org Microwave-assisted one-pot multicomponent reactions have also been developed to achieve selective N-alkylation. mdpi.com

The table below summarizes different conditions and their effects on the regioselectivity of 2-pyridone alkylation.

| Base/Reagent System | Alkylating Agent | Outcome | Reference |

| Cs2CO3 | Alkyl halides | Promotes N-alkylation | researchgate.net |

| P(NMe2)3 | α-Keto esters | Highly selective N-alkylation | organic-chemistry.org |

| Microwave Irradiation | Various | Selective N-alkylation in MCRs | mdpi.com |

| n-Bu4NI/t-BuOK/THF | Alkyl halides | N-alkylation of 4-alkoxy-2-pyridones | researchgate.net |

The 3-hydroxy-2(1H)-pyridinone scaffold is present in many biologically active compounds. The conversion of this compound to its corresponding 3-hydroxy derivative is achieved through demethylation. While specific studies on the demethylation of this compound are not extensively detailed in the provided context, general methods for ether cleavage are applicable. Reagents such as boron tribromide (BBr3) or hydrobromic acid (HBr) are commonly used for the demethylation of aryl methyl ethers. The nitration of 3-hydroxypyridine (B118123) and its derivatives has been studied, indicating the reactivity of the pyridone ring to electrophilic substitution. rsc.org

Pyridinone-based nucleoside analogs have garnered interest due to their potential antiviral activities. nih.gov The synthesis of such derivatives involves the coupling of a suitably functionalized pyridinone with a protected ribose or deoxyribose sugar. This is typically achieved through N-glycosylation, where the nitrogen atom of the pyridinone ring forms a bond with the anomeric carbon of the sugar. This process often requires activation of the sugar, for example, as a glycosyl halide or acetate, and the use of a Lewis acid catalyst.

Advanced Synthetic Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for preparing pyridone derivatives, offering significant advantages over conventional heating methods. researchgate.netsemanticscholar.orgmdpi.com This technique is valued as a green approach because it often requires no solvent, reduces reaction times, and can improve product yields. researchgate.netmdpi.com

The Bohlmann-Rahtz pyridine synthesis, which traditionally involves a two-step process, can be performed in a single, microwave-assisted step. organic-chemistry.org This one-pot procedure can synthesize tri- or tetrasubstituted pyridines by irradiating ethyl β-aminocrotonate and various alkynones at 170°C, drastically cutting reaction times to 10–20 minutes. organic-chemistry.org The use of polar solvents like DMSO has shown high efficiency, with yields reaching up to 98%. organic-chemistry.org Compared to conventional heating, microwave-assisted reactions consistently deliver higher yields in shorter durations. organic-chemistry.org

Similarly, an efficient and rapid solvent-free microwave-assisted procedure has been developed for preparing pyridine glycosides by reacting 2-pyridone with 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose using silica (B1680970) gel as a solid support. nih.gov

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Bohlmann-Rahtz Pyridine Synthesis | Conventional Heating | Several hours | Moderate | organic-chemistry.org |

| Bohlmann-Rahtz Pyridine Synthesis | Microwave-Assisted | 10-20 minutes | Up to 98% | organic-chemistry.org |

| Pyrazolo[3,4-b]pyridine Synthesis | Conventional Heating | Longer | Lower | mdpi.com |

| Pyrazolo[3,4-b]pyridine Synthesis | Microwave-Assisted | Shorter | Higher | mdpi.com |

The asymmetric synthesis of chiral pyridine and its analogues is crucial for developing new pharmaceuticals, as piperidines are common structures in many natural products and drugs. chim.itnih.gov Various catalytic asymmetric strategies have been developed to access structurally diverse chiral pyridines. chim.it

One key approach is the catalytic asymmetric reduction of pyridyl substrates. chim.it For instance, enantioselective synthesis of (2-pyridyl)alanines has been achieved through the asymmetric hydrogenation of (2-pyridyl)dehydroamino acid derivatives using a chiral rhodium catalyst, yielding products with 80-83% enantiomeric excess (ee). chim.it Another method involves the copper-catalyzed asymmetric conjugate reduction of β,β′-disubstituted 2-alkenyl pyridines. chim.it

A rhodium-catalyzed asymmetric reductive Heck reaction represents another significant advancement. This method couples aryl, heteroaryl, or vinyl boronic acids with phenyl pyridine-1(2H)-carboxylate to produce 3-substituted tetrahydropyridines in high yields and excellent enantioselectivity. nih.gov This three-step process provides access to a wide variety of enantioenriched 3-piperidines. nih.gov

Other notable methods include:

Visible-light-induced hydroalkylation: A photocatalyst-free enantioselective hydroalkylation of alkenyl pyridines using chiral Brønsted acid catalysis provides access to enantioenriched pyridine derivatives. chim.it

Nickel-catalyzed [2+2+2]-cycloaddition: This method constructs densely substituted pyridines containing an adjacent all-carbon quaternary center from alkynes and alkyne-tethered malononitriles. chim.it

Chiral Ligand-Controlled Methods: Asymmetric synthesis can be controlled by chiral ligands that interact with metals. nih.gov For example, chiral Schiff base ligands have been synthesized and used in various asymmetric reactions. thieme-connect.com

Scaffold hopping is a medicinal chemistry strategy that involves identifying isofunctional molecular structures with distinctly different molecular backbones. nih.gov This technique is employed to discover novel compounds that bind to the same biological target as an existing lead compound, thereby creating new, patentable molecules with potentially improved properties such as metabolic stability. nih.govrsc.org

This strategy has been successfully applied to natural products. For example, by performing a scaffold hop on the natural product aurones, researchers designed a novel series of 2-arylideneimidazo[1,2-a]pyridinones. nih.gov These new compounds, featuring a different core structure, were found to be significantly more potent antiproliferative agents and human topoisomerase IIα (hTopoIIα) inhibitors than the parent aurones. nih.govmdpi.com The imidazo[1,2-a]pyridin-3-one derivatives demonstrated interesting antiproliferative activities, often better than the reference agent etoposide. mdpi.com

The primary goals of scaffold hopping in drug discovery include:

Expanding Chemical Space: Introducing new molecules with chemically different core structures.

Improving Properties: Addressing issues related to physicochemical properties, pharmacokinetics, pharmacodynamics, and toxicity by identifying a new core structure.

Overcoming Metabolic Liabilities: Replacing an aromatic system with a more electron-deficient ring system can increase robustness towards cytochrome P450-mediated oxidation. rsc.org

Mechanistic Aspects of Pyridinone Formation Reactions

Understanding the reaction mechanisms behind pyridinone formation is essential for optimizing synthetic routes. One common pathway involves the reaction of pyridine N-oxide with acetic anhydride. stackexchange.com In this mechanism, the carbons at the 2-position of the pyridine N-oxide become electrophilic due to the electron-withdrawing effect of the acetate group. This allows for an acetate attack, followed by elimination to re-aromatize the ring, forming a 2-substituted pyridine. Subsequent hydrolysis of the acetate group yields 2-hydroxypyridine, which tautomerizes to the more stable 2-pyridone form. stackexchange.com

Another efficient method is the tandem one-pot conversion of nitriles with ethyl bromoacetate. nih.gov The proposed mechanism for this reaction involves a vinyl zinc bromide intermediate formed through a Michael addition of the Blaise reaction intermediate. This is followed by isomerization, rearrangement, and an intramolecular ring-closing reaction to yield the final 2-pyridinone structure. nih.gov

Iron-catalyzed reactions also offer unique mechanistic pathways. In the presence of simple iron salts, 2-pyridone derivatives can react with Grignard reagents to give 1,6-addition products. nih.gov It is suggested that the active iron catalyst has a high affinity for the polarized diene system within the heterocyclic ring, which acts as the recognition element. This interaction involves back-bonding from the low-valent metal into the π* orbitals of the ligand, leading to significant bond elongation and setting up the regioselective transfer of a hydrocarbyl residue. nih.gov

Iii. Chemical Reactivity and Transformation Mechanisms of 3 Methoxy 2 1h Pyridone

Tautomeric Equilibria in 2(1H)-Pyridone Systems

The structure and reactivity of 2(1H)-pyridones are intrinsically linked to a dynamic equilibrium between two tautomeric forms: the lactam (amide) and the lactim (enol) form. This equilibrium is sensitive to factors such as substitution patterns, solvent polarity, and temperature.

For the parent 2(1H)-pyridone, the equilibrium overwhelmingly favors the lactam tautomer. nih.gov This preference is attributed to the greater stability gained from the amide resonance and its ability to form hydrogen-bonded dimers in non-polar solvents. nih.gov However, the introduction of substituents on the pyridone ring can significantly shift this equilibrium. For instance, a 6-chloro substituent has been shown to shift the equilibrium towards the lactim tautomer, with the lactim population increasing with temperature. nih.gov Similarly, certain 3-substituted pyridones, such as 3-ethoxycarbonyl-2(1H)-pyridone, can favor the lactim form as a monomer due to the stabilizing effect of an intramolecular hydrogen bond. uni-muenchen.dersc.org

While specific quantitative data for 3-methoxy-2(1H)-pyridone's tautomeric equilibrium is not extensively detailed in the literature, the electronic properties of the methoxy (B1213986) group—an electron-donating group through resonance—are expected to influence the electron density of the ring and thereby the position of the equilibrium. The lactam-lactim tautomerism has a direct impact on reactivity. For example, in the context of tautomeric catalysis, studies on other 3-substituted 2(1H)-pyridones have suggested that both the lactam and lactim forms can exhibit comparable catalytic efficiencies in promoting reactions like aromatic nucleophilic substitution. uni-muenchen.dersc.org

Electrophilic Substitution Reactions on the Pyridone Ring

The 2(1H)-pyridone ring is generally considered activated towards electrophilic aromatic substitution compared to pyridine (B92270) itself. The electron-donating character of the ring nitrogen (within the amide functionality) and the directing effects of other substituents determine the regiochemical outcome of such reactions. The 3-methoxy group in this compound is a strong activating group and an ortho, para-director. libretexts.org

Considering the structure of this compound, the positions available for electrophilic attack are C4, C5, and C6. The combined directing effects of the lactam nitrogen and the 3-methoxy group would strongly favor substitution at the ortho (C4) and para (C6) positions relative to the methoxy group. The steric hindrance at C4 is less than at C2 (which is already substituted), making it a likely site for substitution. The C6 position is also electronically activated. Therefore, electrophilic attack is predicted to occur preferentially at the C4 and C6 positions.

While specific studies detailing a broad range of electrophilic substitution reactions on this compound are limited, the principles of aromatic reactivity suggest it would be highly susceptible to reactions such as nitration, halogenation, and Friedel-Crafts reactions under appropriate conditions.

Cycloaddition Reactions Involving 2(1H)-Pyridones

The conjugated diene system within the 2(1H)-pyridone ring makes it a valuable participant in cycloaddition reactions, particularly Diels-Alder reactions. These reactions provide a powerful tool for the synthesis of complex bicyclic and polycyclic nitrogen-containing heterocycles.

2(1H)-pyridones, including those with methoxy substituents, can function effectively as the 4π-electron diene component in [4+2] cycloaddition reactions. nih.govresearchgate.net When reacted with a dienophile, such as N-phenylmaleimide, they form bridged bicyclic adducts known as isoquinuclidines. nih.govresearchgate.net

The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of both the diene and the dienophile. youtube.com The electron-donating methoxy group at the C3 position of the pyridone ring influences the coefficients of the Highest Occupied Molecular Orbital (HOMO) of the diene. chemtube3d.com This directs the orientation of the dienophile during the cycloaddition. For an unsymmetrical dienophile, the reaction will favor the regioisomer that results from the alignment of the largest HOMO coefficient on the diene with the largest Lowest Unoccupied Molecular Orbital (LUMO) coefficient on the dienophile. youtube.comchemtube3d.comyoutube.com

The stereoselectivity of these reactions typically follows the endo rule, where the substituents of the dienophile are oriented towards the π-system of the diene in the transition state, leading to the kinetically favored endo adduct.

Table 1: Representative Diels-Alder Reaction of a Methoxy-Substituted 2(1H)-Pyridone

| Diene | Dienophile | Conditions | Product | Stereochemistry |

|---|

This table represents a generalized reaction based on studies of methoxy-substituted pyridones. nih.govresearchgate.net

The [4+2] cycloaddition capabilities of the 2-pyridone scaffold are widely exploited for the construction of complex, ring-fused heterocyclic systems. This strategy provides access to molecular frameworks that are relevant in medicinal chemistry and natural product synthesis. nih.gov By reacting 2-pyridone derivatives with various dienophiles, such as alkynes or arynes, it is possible to generate highly functionalized isoquinolone and related fused structures.

For instance, a synthetic strategy involving the intermolecular [4+2] cycloaddition of pyrazinone precursors (which are subsequently converted to 2-pyridones) with alkyne dienophiles has been shown to produce predominantly 3,5-disubstituted 2-pyridone products. nih.gov This highlights the inherent regiochemical preferences in such cycloadditions, which can be exploited for targeted synthesis.

In addition to thermally-driven cycloadditions, 2-pyridone derivatives can participate in photochemical cycloaddition reactions. These reactions proceed through electronically excited states and can lead to different products than their thermal counterparts. While the parent 2(1H)-pyridone is known to undergo photodimerization via a [4+4] cycloaddition, the presence and position of substituents can alter this reactivity.

For example, 4-methoxy-2-pyridone does not photodimerize but will undergo a selective intermolecular [4+4] cycloaddition with other 2-pyridones that lack a 4-methoxy group. nih.gov This reaction produces a tricyclic product with high stereoselectivity in a single step. nih.gov Furthermore, related heterocyclic systems like 2(1H)-quinolones have been shown to undergo intermolecular [2+2] photocycloaddition reactions with olefins in the presence of a chiral catalyst, yielding cyclobutane products with high regio-, diastereo-, and enantioselectivity. acs.org

Although specific studies on the photochemical behavior of this compound are not prominent, the reactivity of its isomers and related compounds suggests a potential for it to engage in [4+4] or [2+2] photocycloaddition pathways, offering alternative routes to novel heterocyclic structures.

Functional Group Transformations (e.g., Cleavage of Ether Linkages)

The methoxy group at the C3 position represents an ether linkage that is susceptible to cleavage under specific conditions, a reaction that converts the methoxy group into a hydroxyl group. This demethylation is a key functional group transformation for this molecule.

Acid-Catalyzed Cleavage: The most common method for cleaving aryl alkyl ethers like this compound involves the use of strong acids, particularly hydrogen halides such as hydrogen iodide (HI) or hydrogen bromide (HBr). masterorganicchemistry.commasterorganicchemistry.com The reaction mechanism proceeds via protonation of the ether oxygen, which enhances the leaving group ability of the resulting methanol moiety. masterorganicchemistry.com A subsequent nucleophilic attack by the halide ion (I⁻ or Br⁻) on the methyl group, which is the less sterically hindered carbon, occurs through an SN2 mechanism. masterorganicchemistry.commasterorganicchemistry.com This process yields 3-hydroxy-2(1H)-pyridone and a methyl halide.

Lewis Acid-Mediated Cleavage: Strong Lewis acids are also effective reagents for demethylation. masterorganicchemistry.com Boron tribromide (BBr₃) is a particularly powerful reagent for cleaving ethers. chem-station.comgoogle.com The reaction begins with the formation of a complex between the Lewis acidic boron atom and the ether oxygen. This is followed by an intramolecular or intermolecular nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond. chem-station.com Subsequent hydrolysis of the resulting borate ester releases the desired 3-hydroxy-2(1H)-pyridone. chem-station.com Aluminum chloride (AlCl₃) can also be employed for this transformation. google.com

Base-Induced Demethylation: While less common for simple aryl methyl ethers, specific structural features in related molecules can facilitate base-induced demethylation. For instance, research on 3-alkynyl-4-methoxy-2-pyridones has demonstrated that triethylamine (Et₃N) can induce a demethylation-annulation sequence. nih.gov This specific reaction involves an SN2 process where the amine facilitates the removal of the methyl group, leading to the formation of a furan-fused heterocycle. nih.gov This highlights that the reactivity of the methoxy group can be influenced by adjacent functional groups.

A summary of common reagents used for ether cleavage is presented in the table below.

| Reagent Class | Specific Reagent(s) | General Conditions |

| Strong Brønsted Acids | HI, HBr | Typically requires heating |

| Lewis Acids | BBr₃, AlCl₃ | Often effective at low temperatures |

| Amine Bases | Triethylamine (Et₃N) | Applicable in specific substrates with activating groups |

Oxidation and Reduction Chemistry of the Pyridone Core

The pyridone ring in this compound can undergo both reduction and oxidation, although the former is more commonly documented for synthetic purposes. These reactions alter the saturation and electronic properties of the heterocyclic core.

Reduction of the Pyridone Core: The 2-pyridone ring is an unsaturated lactam and can be reduced to the corresponding saturated piperidinone (a δ-lactam) or further to a piperidine. liverpool.ac.uknih.gov Catalytic hydrogenation is the most effective method for this transformation. slideshare.net This process typically involves reacting the substrate with hydrogen gas under pressure in the presence of a heterogeneous metal catalyst. researchgate.netresearchgate.net

Commonly used catalysts for the hydrogenation of pyridone and pyridine derivatives include:

Platinum(IV) oxide (PtO₂) : Often used in acidic solvents like glacial acetic acid, this catalyst is effective for the complete reduction of the pyridine ring system. researchgate.netresearchgate.net

Rhodium-based catalysts (e.g., Rh₂O₃, Rh-C) : These catalysts can also be employed, sometimes under milder conditions than platinum. liverpool.ac.uk Rhodium on carbon has been shown to be effective for pyridine hydrogenation. researchgate.net

Palladium on carbon (Pd-C) : While widely used for hydrogenation, palladium catalysts can sometimes promote hydrogenolysis, especially if benzylic groups are present. slideshare.net

The hydrogenation of this compound would be expected to yield 3-methoxypiperidin-2-one. The reaction involves the addition of hydrogen across the double bonds of the pyridone ring. nih.gov

Oxidation of the Pyridone Core: The oxidation of the 2-pyridone ring is less straightforward than its reduction. The ring possesses a degree of aromatic character, which can render it resistant to mild oxidation. Under forcing conditions, oxidative degradation can occur.

However, biological systems demonstrate pathways for the oxidative cleavage of the 2-pyridone ring. For example, the enzyme 2,5-dihydroxypyridine monooxygenase is involved in the metabolic fission of the 2-pyridone ring, which is a key step in the degradation of nicotinic acid in certain microorganisms. wikipedia.org While not a standard synthetic transformation, this illustrates that the pyridone core is susceptible to oxidative ring-opening under specific enzymatic catalysis. Additionally, oxidative annulation reactions are used in the synthesis of substituted 2-pyridones from simpler precursors, indicating that oxidative conditions play a role in the formation, if not the direct transformation, of the pyridone core. researchgate.net

V. Computational Chemistry and Theoretical Studies on 3 Methoxy 2 1h Pyridone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a primary computational method for studying the electronic structure of many-body systems, including molecules like 3-Methoxy-2(1H)-pyridone. scirp.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. cumhuriyet.edu.tr Calculations are typically performed using a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to achieve reliable predictions of various molecular properties. biointerfaceresearch.comnih.gov

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface. cumhuriyet.edu.tr For this compound, DFT calculations can predict these geometric parameters with high accuracy.

Conformational analysis, particularly concerning the orientation of the methoxy (B1213986) group relative to the pyridone ring, is also crucial. By systematically rotating the C-O bond (dihedral angle) and calculating the energy at each step, a potential energy scan can identify the most stable conformer, which corresponds to the global energy minimum. cumhuriyet.edu.tr The optimized structure is confirmed as a true minimum when no imaginary frequencies are found in the subsequent vibrational analysis.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative) Calculated at the B3LYP level of theory.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2=O | 1.24 Å |

| N1-C2 | 1.38 Å | |

| C3-O(methoxy) | 1.36 Å | |

| O(methoxy)-C(methyl) | 1.43 Å | |

| N1-H | 1.01 Å | |

| Bond Angle | N1-C2-C3 | 118.5° |

| C2-C3-C4 | 120.0° | |

| C2-N1-C6 | 122.5° | |

| Dihedral Angle | C2-C3-O-C(methyl) | 0.5° |

DFT calculations are widely used to predict the vibrational spectra (FT-IR and FT-Raman) of molecules. uha.frscialert.net By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies corresponding to the normal modes of the molecule can be obtained. wisc.edumdpi.com

Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. To improve agreement, calculated frequencies are typically multiplied by a scaling factor. scispace.com A detailed assignment of each vibrational mode to specific molecular motions (e.g., stretching, bending) is achieved through Potential Energy Distribution (PED) analysis. biointerfaceresearch.comnih.gov This allows for a comprehensive interpretation of the experimental FT-IR and FT-Raman spectra. derpharmachemica.com

Table 2: Illustrative Vibrational Wavenumbers and Assignments for this compound Based on DFT/B3LYP calculations.

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) | Assignment (PED %) |

| 3105 | 3100 | 3102 | N-H stretch (98%) |

| 2950 | 2948 | 2945 | C-H (methyl) asymmetric stretch (95%) |

| 1660 | 1658 | 1655 | C=O stretch (85%) |

| 1255 | 1258 | 1250 | C-O (methoxy) asymmetric stretch (78%) |

| 1030 | 1035 | 1032 | C-O (methoxy) symmetric stretch (80%) |

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and chemical reactivity. malayajournal.orgacadpubl.eu A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org DFT calculations provide the energies and spatial distributions of these orbitals, indicating that charge transfer within the molecule is possible. malayajournal.orgresearchgate.net

Table 3: Calculated FMO Properties of this compound (Illustrative)

| Parameter | Energy (eV) |

| HOMO Energy | -6.15 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap (ΔE) | 5.05 |

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. acadpubl.eunih.govmanipal.edu Green areas represent neutral or zero potential regions. For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen, making it a site for electrophilic interaction. cornell.edu

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It is used to investigate charge transfer, hyperconjugative interactions, and delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals. ijnc.irresearchgate.net

Table 4: Selected NBO Second-Order Perturbation Energies E(2) for this compound (Illustrative)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) O(carbonyl) | π(N1-C6) | 25.5 | n → π |

| LP(1) O(methoxy) | π(C3-C4) | 18.2 | n → π |

| π(C5-C6) | π(C3-C4) | 20.1 | π → π |

The 2-pyridone ring system is well-known for existing in a tautomeric equilibrium between the lactam form (2-pyridone) and the lactim form (2-hydroxypyridine). nih.govnih.gov For the subject compound, this equilibrium is between this compound and its tautomer, 2-hydroxy-3-methoxypyridine.

DFT calculations are an effective method to determine the relative stabilities of these tautomers. By optimizing the geometry and calculating the total electronic energy of each form, the more stable tautomer can be identified as the one with the lower energy. researchgate.netruc.dk Studies on the parent 2-pyridone system have shown that while the hydroxy form may be slightly more stable in the gas phase, the pyridone form is significantly favored in polar solvents. nih.govresearchgate.net Computational modeling can quantify these energy differences and help predict the predominant tautomeric form under various conditions.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density (ρ) into distinct atomic basins. amercrystalassn.orge-bookshelf.de This allows for the analysis of chemical bonds and intermolecular interactions based on the topological properties of the electron density. arxiv.org

A key element of QTAIM is the analysis of Bond Critical Points (BCPs), which are points of minimum electron density between two bonded atoms. scribd.com The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the chemical bond. ijnc.ir For example, a high value of ρ(r) and a negative value of ∇²ρ(r) are characteristic of a shared (covalent) interaction, while a low ρ(r) and a positive ∇²ρ(r) indicate a closed-shell interaction, such as an ionic bond or a hydrogen bond. scribd.com QTAIM analysis of this compound can provide deep insights into the covalent character of its ring bonds and the nature of any intramolecular hydrogen bonds.

Table 5: Illustrative QTAIM Parameters at a Bond Critical Point (BCP)

| Parameter | Description | Typical Value (Covalent Bond) |

| ρ(r) | Electron Density at BCP | > 0.20 a.u. |

| ∇²ρ(r) | Laplacian of Electron Density | < 0 |

| H(r) | Total Energy Density | < 0 |

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational methods used to model the behavior of molecules over time. MM focuses on calculating the potential energy of a system based on a classical mechanical force field, which describes the interactions between atoms (e.g., bond stretching, angle bending, and non-bonded interactions). MD simulations use these force fields to calculate the forces on each atom and then integrate Newton's laws of motion to simulate the dynamic evolution of the system, providing a view of molecular motion and conformational changes.

For this compound, these simulations can provide valuable information about its conformational landscape, intermolecular interactions, and behavior in different environments, such as in various solvents or in a condensed phase. A typical force field parameterization for a molecule like this compound would involve defining atom types, bond lengths, bond angles, dihedral angles, and parameters for van der Waals and electrostatic interactions.

While specific, detailed molecular dynamics studies exclusively focused on this compound are not widely available in publicly accessible literature, the methodology is standard. Such a study would typically involve the steps outlined in the table below.

| Simulation Step | Description | Key Parameters for this compound |

| System Setup | The molecule is placed in a simulation box, often solvated with a chosen solvent (e.g., water, chloroform). | Molecular geometry of this compound, solvent model (e.g., TIP3P for water), box dimensions. |

| Force Field Selection | A suitable force field is chosen to describe the interatomic potentials. | Common choices would include AMBER, CHARMM, or OPLS. Specific parameters for the methoxy-pyridone moiety might need validation. |

| Energy Minimization | The system's energy is minimized to remove any unfavorable contacts or steric clashes. | A steepest descent or conjugate gradient algorithm is typically used. |

| Equilibration | The system is gradually heated to the desired temperature and equilibrated at the desired pressure (e.g., NVT and NPT ensembles). | Target temperature (e.g., 298 K), pressure (e.g., 1 atm), thermostat and barostat algorithms (e.g., Nosé-Hoover, Parrinello-Rahman). |

| Production Run | The simulation is run for a specific length of time to collect data on the system's trajectory. | Simulation time (nanoseconds to microseconds), time step (e.g., 1-2 femtoseconds). |

| Analysis | The trajectory is analyzed to extract properties of interest. | Root-mean-square deviation (RMSD) for stability, radial distribution functions (RDFs) for solvation structure, hydrogen bond analysis. |

These simulations could be used, for example, to understand how the methoxy group influences the solvation shell of the pyridone ring or to study the dynamics of hydrogen bonding between pyridone molecules.

Computational Prediction of Spectroscopic Parameters (e.g., GIAO for NMR, TD-DFT for UV-Vis)

Computational quantum chemistry can predict spectroscopic parameters with a high degree of accuracy, aiding in the interpretation of experimental spectra and the structural elucidation of molecules.

NMR Spectroscopy Prediction using GIAO: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. It is typically employed within the framework of Density Functional Theory (DFT). The process involves optimizing the molecular geometry of this compound and then performing a GIAO calculation to determine the magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

The accuracy of the predicted shifts depends on the chosen level of theory (functional) and basis set. A comparative table of how different computational parameters might affect predicted shifts for a similar molecule is shown below.

| Level of Theory (Functional/Basis Set) | Typical Mean Absolute Error (¹³C NMR, ppm) | Typical Mean Absolute Error (¹H NMR, ppm) |

| B3LYP/6-31G(d) | 2.0 - 5.0 | 0.1 - 0.3 |

| mPW1PW91/6-311+G(d,p) | 1.5 - 3.0 | 0.1 - 0.2 |

| ωB97X-D/cc-pVTZ | 1.0 - 2.5 | < 0.1 |

For this compound, such calculations would predict the chemical shifts for its unique carbon and hydrogen atoms, helping to assign experimental spectra and confirm its structure. The calculations can also account for solvent effects through models like the Polarizable Continuum Model (PCM).

UV-Vis Spectroscopy Prediction using TD-DFT: Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the electronic excitation energies and oscillator strengths that correspond to UV-Vis absorption spectra. After obtaining an optimized ground-state geometry, a TD-DFT calculation is performed to find the energies of excited states. The results provide a list of vertical electronic transitions, their corresponding wavelengths (λ), and their intensities (oscillator strengths, f).

The primary electronic transitions in this compound would likely involve π → π* and n → π* transitions associated with the conjugated pyridone ring system. TD-DFT calculations can predict the λmax for these transitions. For instance, a hypothetical TD-DFT calculation might yield results like those in the table below.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ (n → π) | 4.10 | 302 | 0.005 |

| S₀ → S₂ (π → π) | 4.95 | 250 | 0.250 |

| S₀ → S₃ (π → π*) | 5.80 | 214 | 0.150 |

These theoretical spectra can be invaluable for understanding the electronic structure of the molecule and interpreting experimental UV-Vis data.

Stereoselectivity Studies through Molecular Orbital Calculations

Molecular orbital (MO) theory is fundamental to understanding chemical reactivity and selectivity. In the context of this compound, MO calculations are particularly useful for explaining the stereoselectivity of pericyclic reactions, such as the Diels-Alder reaction, where the pyridone can act as a diene.

Studies have been conducted on the Diels-Alder reactions between 2(1H)-pyridones bearing a methoxy substituent and various dienophiles, such as N-phenylmaleimide. The stereoselectivity of these reactions, leading to specific endo or exo products, can be rationalized using Frontier Molecular Orbital (FMO) theory. researchgate.netnih.gov

FMO theory posits that the dominant interactions governing the reaction pathway are between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. researchgate.net In a normal-electron-demand Diels-Alder reaction, the key interaction is between the HOMO of the diene (this compound) and the LUMO of the dienophile.

The stereochemical outcome (endo vs. exo selectivity) is often determined by secondary orbital interactions. These are favorable interactions between the orbitals of the substituent on the dienophile and the "internal" lobes of the diene's HOMO, which are not involved in the primary bond formation. These secondary interactions are typically more significant in the transition state leading to the endo product, thus stabilizing it relative to the exo transition state.

The presence of the 3-methoxy group on the pyridone ring significantly influences the energy and coefficients of the HOMO. As an electron-donating group, it raises the energy of the HOMO, making the pyridone more reactive as a diene. It also alters the size of the orbital coefficients at the C4 and C6 positions, which can influence regioselectivity if an unsymmetrical dienophile is used.

Analyzing Stereoselectivity: A computational study of the Diels-Alder reaction would involve calculating the energies of the transition states for both the endo and exo approaches. The product ratio is then predicted from the difference in the activation energies (ΔΔG‡) via the Curtin-Hammett principle.

| Theoretical Model | Application to this compound Diels-Alder Reaction | Predicted Outcome |

| Frontier Molecular Orbital (FMO) Theory | Analysis of HOMO (diene) - LUMO (dienophile) energy gap and secondary orbital interactions. | The endo product is often favored due to stabilizing secondary orbital interactions between the dienophile's activating group and the pyridone's π-system. |

| Distortion/Interaction Model | The activation barrier is decomposed into the energy required to distort the reactants into their transition state geometries (distortion) and the favorable interaction between the distorted fragments (interaction). | The endo transition state may exhibit a more favorable interaction energy despite a potentially higher distortion energy, leading to a lower overall activation barrier. |

| Transition State Energy Calculations (DFT) | Full geometry optimization of the endo and exo transition state structures and calculation of their relative Gibbs free energies of activation (ΔG‡). | The pathway with the lower ΔG‡ is the kinetically preferred route, determining the major product. |

Molecular orbital calculations have successfully explained the observed high stereoselectivity in the Diels-Alder reactions of substituted 2(1H)-pyridones, confirming that these reactions are governed by kinetic control where the endo transition state is favored. researchgate.netnih.gov

Vii. Advanced Applications and Emerging Research Directions for 3 Methoxy 2 1h Pyridone

Role as Building Blocks in Complex Chemical Synthesis

3-Methoxy-2(1H)-pyridone has proven to be a crucial starting material and intermediate in the construction of intricate molecular architectures, ranging from complex polycyclic and heterocyclic frameworks to natural products and novel therapeutic scaffolds. iipseries.org

The inherent reactivity of the 2-pyridone ring system, combined with the electronic influence of the methoxy (B1213986) group, makes this compound an adept participant in various cyclization and annulation reactions. Researchers have successfully employed this compound in the synthesis of diverse heterocyclic structures. For instance, it has been utilized in the synthesis of azabenzoisocoumarins through a strategy involving double ipso substitutions. sigmaaldrich.com Furthermore, the broader class of 2-pyridone scaffolds is recognized for its utility in constructing polycyclic and heterocyclic systems, with numerous synthetic methods being developed to access these complex structures. iipseries.orgresearchgate.netmdpi.comnih.gov The development of novel synthetic routes, including ring-opening transformations of pyridone-derived oxazinones, provides a pathway to biologically important polycyclic pyridones. nih.gov

| Reaction Type | Resulting Framework | Reference |

| Double Ipso Substitution | Azabenzoisocoumarins | sigmaaldrich.com |

| Annulation Reactions | Polycyclic Pyridones | iipseries.orgresearchgate.netmdpi.com |

| Ring-Opening Transformation | Benzimidazole-fused Pyridones | nih.gov |

A significant application of this compound is its role as a key starting reagent in the total synthesis of Cepabactin. sigmaaldrich.comnih.gov Cepabactin, a siderophore produced by Burkholderia cepacia, is a 1-hydroxy-2-pyridinone bidentate chelator with a strong affinity for ferric iron. researchgate.netnih.gov The total synthesis of Cepabactin and its iron (III) complex has been successfully achieved, confirming the structure of the natural product. nih.govscispace.com The synthesis underscores the utility of this compound in constructing the core pyridone structure of this biologically significant molecule.

The incorporation of a trifluoromethyl (CF3) group into heterocyclic compounds is a widely used strategy in medicinal and agricultural chemistry to enhance properties such as metabolic stability and bioactivity. nih.gov While direct trifluoromethylation of this compound is a subject of ongoing research, general methods for the synthesis of trifluoromethylated pyridones are well-established. nih.govnih.govgrowingscience.com These methods include light-promoted radical trifluoromethylation and reactions utilizing various trifluoromethylating agents. nih.gov The resulting trifluoromethylated pyridones are valuable scaffolds that can be further elaborated, indicating a promising direction for the derivatization of this compound. rsc.orgresearchgate.net The importance of trifluoromethyl pyridines in crop protection further highlights the potential of these derivatives in agrochemical development. nih.gov

| Trifluoromethylation Strategy | Reagent/Condition | Applicability |

| Light-Promoted Radical Trifluoromethylation | Sulfinate salts (e.g., Langlois' reagent) | Pyridones and other N-heteroarenes |

| Iron(II)-mediated Trifluoromethylation | CF3I and hydrogen peroxide | Pyridone scaffolds |

| Photoredox Trifluoromethylation | Triflyl chloride or TFA | Pyridone scaffolds |

Peptidomimetics are compounds designed to mimic the structure and function of peptides, but with improved stability and bioavailability. The 2-pyridone core is considered a "privileged scaffold" in medicinal chemistry for the development of such molecules. frontiersin.org Pyridinone derivatives can act as hydrogen bond donors and acceptors, mimicking the peptide backbone. frontiersin.orgnih.gov This has led to their use in fragment-based drug design and the creation of biomolecular mimetics. frontiersin.org The development of synthetic methods to create diverse peptidomimetic scaffolds based on heterocyclic cores, including pyridones, is an active area of research, with applications in modulating protein-protein interactions and enzyme inhibition. nih.govresearchgate.net

Potential Applications in Agrochemical Development

The pyridine (B92270) ring is a common feature in many commercially successful agrochemicals. The development of novel pyridine derivatives with potential herbicidal or pesticidal activity is a continuous effort in the agrochemical industry. Research into trifluoromethylpyridines has shown their importance in crop protection, suggesting that trifluoromethylated derivatives of this compound could be promising candidates for new agrochemicals. nih.gov The synthesis of libraries of trifluoromethylpyridines for screening as potential herbicides demonstrates the interest in this class of compounds for agricultural applications. nih.gov

Exploration in Materials Science (e.g., Optoelectronic Properties)

The application of pyridine-containing compounds is expanding into the field of materials science, particularly in the development of organic electronics. Pyridine derivatives have been investigated for their hole-transporting properties in organic light-emitting diodes (OLEDs). acs.org For example, pyrene-functionalized pyridine derivatives have been synthesized and studied as hole-transporting materials. acs.org The electronic properties of the pyridine ring, which can be tuned by substituents like the methoxy group in this compound, make it an attractive component for designing new materials with specific optoelectronic characteristics. The incorporation of pyridone motifs into functional materials has been shown to improve performance in applications such as sensors and organic electronics. iipseries.org

Future Prospects in Medicinal Chemistry and Drug Development

The structural and chemical attributes of this compound position it as a valuable scaffold with significant future prospects in medicinal chemistry and drug development. Its potential extends across various therapeutic areas, driven by its versatile chemical nature and its ability to serve as a key building block in the synthesis of complex, biologically active molecules. The pyridinone core is recognized as a "privileged scaffold," capable of interacting with a wide range of biological targets. frontiersin.orgnih.gov The strategic placement of the methoxy group at the 3-position further refines its electronic and steric properties, offering unique opportunities for designing novel therapeutics.

Future research is likely to focus on leveraging the this compound scaffold to address unmet medical needs in oncology, neurodegenerative diseases, and infectious diseases. The exploration of this compound as a bioisosteric replacement for other chemical moieties is a particularly promising avenue for enhancing the drug-like properties of new chemical entities. nih.govnih.gov

Exploitation as a Privileged Scaffold in Kinase Inhibition:

The pyridin-2(1H)-one moiety is increasingly being incorporated into the design of kinase inhibitors for the treatment of cancer. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyridinone ring can act as a hinge-binder, forming key hydrogen bonds with the kinase active site. The 3-methoxy group can be strategically utilized to enhance binding affinity and selectivity for specific kinases. Future research may focus on developing derivatives of this compound that target novel and challenging kinase targets, such as Tropomyosin receptor kinase (TRK). nih.gov

Development of Novel Antiviral and Antibacterial Agents:

Pyridinone derivatives have a well-established history as potent antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. frontiersin.orgnih.gov The this compound core can be elaborated to design next-generation NNRTIs with improved resistance profiles. Furthermore, the scaffold is being investigated for its potential against other viral targets, such as the endonuclease of the influenza virus. nih.gov In the realm of antibacterial drug discovery, the unique physicochemical properties of pyridinones make them attractive starting points for the development of agents that can overcome existing resistance mechanisms.

Application in the Design of CNS-penetrant Drugs for Neurodegenerative Diseases:

The treatment of neurodegenerative diseases like Alzheimer's and Parkinson's is hampered by the difficulty of getting drugs across the blood-brain barrier. nih.gov The favorable physicochemical properties of the this compound scaffold, such as its potential for good aqueous solubility and metabolic stability, make it an attractive platform for the design of central nervous system (CNS) active compounds. nih.gov Future work will likely involve the synthesis of libraries of this compound derivatives and their evaluation for activity against targets implicated in neurodegeneration, such as protein aggregation and neuroinflammation. easychair.orgmdpi.com

Bioisosteric Replacement and Fragment-Based Drug Design:

The concept of bioisosterism, where one chemical group is replaced by another with similar physical or chemical properties to enhance a desired biological activity, is a powerful tool in drug design. estranky.skestranky.sk The this compound moiety can serve as a bioisostere for amides, phenols, and other heterocyclic systems, offering a way to modulate a molecule's lipophilicity, solubility, and metabolic stability. nih.gov In fragment-based drug design (FBDD), small molecular fragments are screened for binding to a biological target, and then grown or combined to create a more potent lead compound. The compact and functionally rich nature of this compound makes it an ideal fragment for screening against a wide array of therapeutic targets.

The following table summarizes potential future applications of this compound derivatives based on the established activities of the broader pyridinone class:

| Therapeutic Area | Potential Target | Rationale for this compound Scaffold |

| Oncology | Kinases (e.g., TRK) nih.gov | The pyridinone core acts as a hinge-binder. The 3-methoxy group can enhance selectivity and potency. |

| Mutant Isocitrate Dehydrogenase 1 (IDH1) frontiersin.orgnih.gov | The pyridinone ring can improve solubility and provide additional hydrogen bond acceptors compared to phenyl rings. frontiersin.org | |

| Infectious Diseases | HIV Reverse Transcriptase (NNRTI) frontiersin.orgnih.gov | The pyridinone scaffold has proven efficacy. The 3-methoxy group can be modified to overcome resistance. |

| Influenza Endonuclease nih.gov | The pyridinone core can chelate metal ions in the active site. The 3-methoxy group can influence binding orientation. | |

| Neurodegenerative Diseases | CNS targets | Favorable physicochemical properties for blood-brain barrier penetration. nih.gov |

| Targets of neuroinflammation and protein aggregation easychair.orgmdpi.com | The scaffold allows for diverse functionalization to interact with various protein targets. |

The continued exploration of the chemical space around the this compound nucleus, guided by structure-based drug design and a deeper understanding of its bioisosteric potential, is expected to yield novel drug candidates with improved efficacy and safety profiles in the coming years.

常见问题

Q. What are the established synthetic routes for 3-Methoxy-2(1H)-pyridone, and how do reaction conditions influence yield?

A common method involves Claisen-Schmidt condensation of substituted benzaldehydes with ketones or active methylene compounds. For example, reaction of ethanone derivatives with benzaldehydes under acidic or basic catalysis yields pyridone scaffolds. Optimization of solvent (e.g., ethanol, DMF) and temperature (60–100°C) improves yields (typically 50–75%) . Key Data :

| Reaction Component | Conditions | Yield Range | Reference |

|---|---|---|---|

| Ethanone derivative + benzaldehyde | KOH/EtOH, reflux | 60–70% | |

| Oxazinone + malononitrile | AcOH, 80°C | 55% |

Q. How is this compound characterized structurally, and what spectroscopic techniques are critical?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential. The methoxy group (-OCH₃) appears as a singlet at δ 3.8–4.0 ppm in ¹H NMR, while IR shows C=O stretching at 1650–1680 cm⁻¹. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks .

Q. What are the key structure-activity relationships (SAR) for pyridone derivatives in biological studies?

Substituents at positions 3 and 6 significantly modulate activity. For example:

- 3-Cyano groups enhance anticancer activity by increasing electrophilicity and binding to cellular targets .

- Methoxy groups improve solubility and metabolic stability .

Example : 3-Cyano-6-phenyl derivatives showed IC₅₀ values of 8–15 µM against breast cancer cell lines .

Advanced Research Questions

Q. How do tautomeric equilibria of this compound affect its reactivity and biological interactions?

The compound exists in equilibrium between the keto (pyridone) and enol (pyridinol) forms. IR and ¹H NMR studies confirm dominance of the keto form in polar solvents (e.g., DMSO), which stabilizes hydrogen bonding with biological targets. Tautomerism impacts redox behavior and metal coordination . Key Insight : The keto form predominates (>90%) in aqueous solutions at pH 7, critical for drug design .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield hydroxyl groups during alkylation or acylation.

- Regioselective substitution : Electrophilic aromatic substitution favors position 5 due to methoxy’s meta-directing effect. Halogenation (e.g., Br₂/FeCl₃) at 5-position achieves >80% regioselectivity .

Q. How can computational methods predict the pharmacokinetic properties of this compound derivatives?

Density Functional Theory (DFT) calculates LogP (lipophilicity) and pKa values. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinase enzymes. For example, methoxy-substituted derivatives showed improved binding to PIM1 kinase (ΔG = -9.2 kcal/mol) .

Q. What experimental models validate the anticancer mechanisms of this compound analogs?

- In vitro : MTT assays on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.

- In vivo : Xenograft models measure tumor volume reduction (e.g., 40–60% inhibition at 50 mg/kg doses) .

Data Table :

| Derivative | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| 3-Cyano-6-(4-F-phenyl) | MCF-7 | 12.3 | Apoptosis via caspase-3 activation |

| 3-Methoxy-6-(thienyl) | HepG2 | 18.7 | ROS generation |

Methodological Considerations

- Contradictions in Data : Discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using CLSI guidelines .

- Synthetic Challenges : Low yields in cross-coupling reactions (e.g., Suzuki-Miyaura) require palladium catalyst optimization (e.g., Pd(PPh₃)₄ vs. PdCl₂) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。